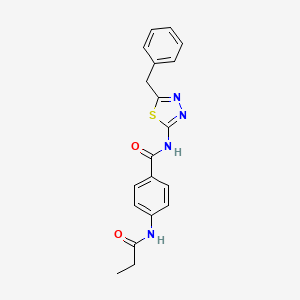
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide
Vue d'ensemble
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide, also known as BPTB, is a chemical compound that has gained attention in recent years due to its potential in scientific research applications. BPTB is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide can alter gene expression patterns and induce cell death in cancer cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in protein folding and stabilization. Inhibition of HSP90 activity can lead to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression patterns. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has also been shown to have low toxicity in normal cells, which is important for developing safe and effective cancer treatments. However, there are also limitations to using N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide, including its potential for combination therapy with other cancer drugs, its effects on cancer stem cells, and its potential for use in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to elucidate the precise mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide and to optimize its pharmacological properties for clinical use.
In conclusion, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide is a small molecule that has shown potential in scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of HDAC and HSP90 activity, leading to altered gene expression patterns and induction of apoptosis in cancer cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its low toxicity in normal cells. However, further studies are needed to optimize its pharmacological properties and to elucidate its precise mechanism of action for clinical use.
Applications De Recherche Scientifique
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has been studied for its potential in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propionylamino)benzamide has also been studied for its potential in treating drug-resistant cancer cells and for its ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-16(24)20-15-10-8-14(9-11-15)18(25)21-19-23-22-17(26-19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULAYGFRBPIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)

![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)

![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)